3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine
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Overview
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a methoxy group, and a phenylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-6-phenylpyridine with ethyl hydrazinecarboxylate, followed by cyclization with a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized pyridine compounds.
Scientific Research Applications
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-ethyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H15N3O2/c1-3-14-18-15(19-21-14)12-9-10-13(17-16(12)20-2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI Key |
QXJXHSITGGCCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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